![molecular formula C18H19FN2O3S B2724971 N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392251-75-1](/img/structure/B2724971.png)
N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as FPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. FPB belongs to the class of benzamide derivatives and has been shown to possess a range of biological activities, including anti-inflammatory and analgesic effects.
Scientific Research Applications
Serotonin Receptors and Alzheimer's Disease
Research involving derivatives similar to N-(2-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide focuses on their potential application in imaging and therapy for neurological conditions. For instance, derivatives have been used as molecular imaging probes for quantifying serotonin 1A (5-HT1A) receptor densities in the living brains of Alzheimer's disease patients. This application highlights the compound's relevance in studying and potentially treating neurological diseases by enabling the visualization of changes in receptor densities, which are indicative of disease progression or the efficacy of therapeutic interventions (Kepe et al., 2006).
Orexin Receptor Antagonism for Insomnia
Another area of application involves the compound's structural analogs, which have been investigated for their potential in treating sleep disorders such as insomnia. Specifically, compounds acting as orexin receptor antagonists, sharing a similar structural framework, have been studied for their disposition, metabolism, and pharmacokinetic profiles in humans, underscoring their development for clinical use in sleep management (Renzulli et al., 2011).
Anti-Acetylcholinesterase Activity
Further research into structurally related piperidine derivatives has revealed significant anti-acetylcholinesterase (AChE) activity, proposing their utility in designing antidementia agents. These findings are crucial for developing new treatments for dementia and Alzheimer's disease, showcasing the compound's potential in contributing to the pharmaceutical arsenal against these conditions (Sugimoto et al., 1990).
Antipsychotic Potential
Investigations into 2-phenylpyrroles, as conformationally restricted benzamide analogues, have opened avenues for developing new classes of antipsychotics. This research suggests that compounds structurally related to this compound may possess dopamine antagonistic activity, offering potential for treating psychiatric disorders with fewer side effects compared to existing treatments (van Wijngaarden et al., 1987).
properties
IUPAC Name |
N-(2-fluorophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-16-6-2-3-7-17(16)20-18(22)14-8-10-15(11-9-14)25(23,24)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADDNNYOZKYYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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